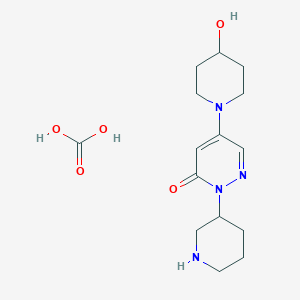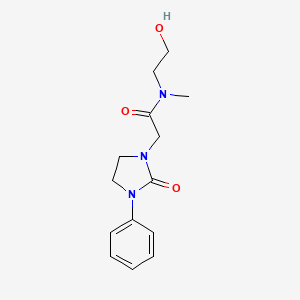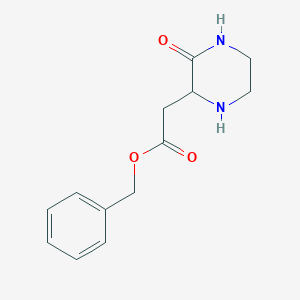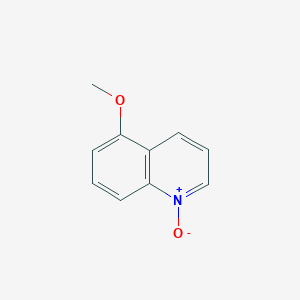![molecular formula C8H4BrN2NaO2 B2450469 Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2490400-50-3](/img/structure/B2450469.png)
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 2490400-50-3. It has a molecular weight of 263.03 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromoimidazo[1,2-a]pyridines, has been reported in the literature . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is1S/C8H5BrN2O2.Na/c9-6-2-1-3-7-10-4-5 (8 (12)13)11 (6)7;/h1-4H, (H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is a powder that is stored at room temperature .Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate (EN300-27101962):
Pharmaceutical Development
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is a promising scaffold in drug discovery due to its unique chemical structure. It has been explored for its potential in developing new therapeutic agents, particularly in targeting specific enzymes and receptors involved in various diseases. Its ability to modulate biological pathways makes it a valuable candidate for creating novel drugs .
Cancer Research
This compound has shown potential in cancer research, particularly as an anti-cancer agent. Its structure allows it to interact with cancer cell pathways, potentially inhibiting cell proliferation and inducing apoptosis. Researchers are investigating its efficacy in various cancer models, aiming to develop targeted therapies that minimize side effects compared to traditional chemotherapy .
Neuroscience
In neuroscience, Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is being studied for its neuroprotective properties. It may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neurons from oxidative stress and apoptosis. Its ability to cross the blood-brain barrier makes it a significant compound for developing central nervous system (CNS) drugs .
Antimicrobial Agents
The compound is also being explored for its antimicrobial properties. Researchers are investigating its effectiveness against various bacterial and fungal pathogens. Its unique structure may allow it to disrupt microbial cell walls or inhibit essential enzymes, making it a potential candidate for new antibiotics .
Biochemical Research
Lastly, this compound is valuable in biochemical research for studying enzyme mechanisms and protein interactions. Its ability to bind to specific sites on proteins makes it a useful tool for elucidating biochemical pathways and understanding the molecular basis of diseases. This knowledge can lead to the development of more targeted and effective therapies.
Source Source Source Source : Source : Source : Source : Source
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and may be toxic if inhaled . Therefore, it is recommended to avoid getting it in eyes, on skin, or clothing, and to avoid ingestion and inhalation .
properties
IUPAC Name |
sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Na/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7;/h1-4H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFQMNWLWKQUBV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450389.png)



![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2450398.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)


